6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry for the development of various therapeutic agents .
Mechanism of Action
Target of Action
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (hereafter referred to by its full name) is a compound with a broad spectrum of biological activity . It has been identified as a potential inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain . This domain plays a crucial role in the replication of the influenza virus, making it a promising target for antiviral drug development .
Mode of Action
It is believed to interact with its target, the pa endonuclease domain, inhibiting its function and thus preventing the replication of the influenza virus .
Biochemical Pathways
The inhibition of the PA endonuclease domain disrupts the life cycle of the influenza virus, preventing it from replicating and spreading. This affects the biochemical pathways involved in viral replication .
Pharmacokinetics
It has been shown to have a good plasma drug concentration after oral administration , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the PA endonuclease domain by this compound results in the disruption of the influenza virus life cycle. This leads to a decrease in viral replication and spread, potentially reducing the severity of influenza infections .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in the treatment of neurological disorders like Parkinson’s disease. Additionally, this compound interacts with other biomolecules, including receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, this compound can affect cell growth and survival, making it a potential candidate for cancer therapy. Furthermore, it can alter the expression of genes involved in oxidative stress response, thereby protecting cells from damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, its binding to COMT results in the inhibition of this enzyme, thereby increasing the levels of catecholamines . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and survival.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have therapeutic implications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These metabolic reactions can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
A simple and convenient synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1,2,3,4-Tetrahydroisoquinoline: Lacks both methoxy groups and the carboxylic acid group, resulting in different chemical properties and biological activities.
The presence of methoxy groups and the carboxylic acid moiety in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCZCANFUBIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480500 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41143-95-7 | |
Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions used in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
A1: Two main reactions are employed in the synthesis of this compound:
- Petasis Reaction: This multicomponent reaction forms the morpholinone derivative, a crucial intermediate. This reaction involves a condensation between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid. [, , ]
- Pomeranz–Fritsch–Bobbitt Cyclization: This classic method constructs the tetrahydroisoquinoline core from the morpholinone derivative obtained in the previous step. It involves the cyclization of a benzylamine derivative with an aldehyde or ketone, followed by an intramolecular ring closure. [, , ]
Q2: Can the stereochemistry of this compound be controlled during synthesis?
A: Yes, the synthesis can be controlled to obtain specific enantiomers. [, ] For example:
- Dynamic kinetic resolution: This enzymatic method utilizes CAL-B or subtilisin Carlsberg to selectively hydrolyze the ethyl ester of the racemic mixture, resulting in high enantiopurity (92–98% ee) for both the (R) and (S) enantiomers. []
- Diastereoselective approach: Employing chiral aminoacetaldehyde acetals in the Petasis reaction allows for the diastereoselective synthesis of the morpholinone derivative, which ultimately leads to the desired enantiomer of the final product with high enantiomeric excess (90% ee). []
Q3: What are the advantages of the described synthetic approaches for this compound?
A3: The described methods offer several advantages:
- Simplicity and Convenience: Both the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization are relatively straightforward to perform, requiring readily available reagents and mild reaction conditions. []
- Stereochemical Control: As mentioned, both enantiomers of this compound can be synthesized with high enantiomeric excess through careful selection of reaction conditions and starting materials. [, ]
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